[(1-methyl-1H-pyrazol-3-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
Description
This compound is a bifunctional pyrazole derivative featuring two distinct pyrazole rings linked via a methylene amine group. The first pyrazole ring (1-methyl-1H-pyrazol-3-yl) is substituted with a methyl group at the N1 position, while the second pyrazole (1-(propan-2-yl)-1H-pyrazol-5-yl) carries an isopropyl group at N1. The molecule’s molecular formula is C12H18N6, with a molecular weight of 246.33 g/mol (inferred from structural analysis). It is categorized under E2 in purity assessments, with reported purity ≥95% .
Properties
Molecular Formula |
C12H19N5 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-(1-methylpyrazol-3-yl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C12H19N5/c1-10(2)17-12(4-6-14-17)9-13-8-11-5-7-16(3)15-11/h4-7,10,13H,8-9H2,1-3H3 |
InChI Key |
NBNISAKAMYYBCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)CNCC2=NN(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using appropriate alkyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl halides, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Pharmaceutical Applications
The pharmaceutical industry is one of the primary sectors exploring the potential of this compound. Its unique pyrazole structure allows for interactions with various biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have indicated that compounds with pyrazole moieties exhibit significant cytotoxicity against cancer cell lines. For instance, derivatives of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) have shown promising results in inhibiting the growth of colorectal carcinoma cells, suggesting that pyrazole derivatives could be effective in cancer therapy .
Antimicrobial Properties
Research has demonstrated that pyrazole-based compounds possess antimicrobial activities. The synthesis and evaluation of various pyrazole derivatives have revealed their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating their potential use as antimicrobial agents .
Agricultural Chemistry
In agricultural chemistry, (1-methyl-1H-pyrazol-3-yl)methylamine serves as an important intermediate in the synthesis of agrochemicals.
Herbicides and Fungicides
The compound is utilized in developing herbicides and fungicides that enhance crop yields and provide protection against pests. Its ability to interact with specific biological pathways makes it valuable in formulating effective agricultural chemicals .
Material Science
The properties of (1-methyl-1H-pyrazol-3-yl)methylamine are also being explored in material science.
Specialty Materials
This compound can be incorporated into polymers and coatings to improve their durability and resistance to environmental factors. The unique chemical structure contributes to enhanced performance characteristics in various applications .
Analytical Chemistry
In analytical chemistry, this compound functions as a reagent in various techniques, aiding in the detection and quantification of other substances.
Quality Control
Its role in quality control processes is crucial, particularly in manufacturing settings where precise measurement and analysis of chemical compositions are required .
Mechanism of Action
The mechanism of action of (1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Substituent Variations on Pyrazole Rings
The compound’s structural analogs differ primarily in substituent groups on the pyrazole rings and the linker between them. Key examples include:
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but analogs like N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine exhibit mp 108–110°C . The isopropyl group in the target compound likely reduces crystallinity compared to phenyl-substituted derivatives.
Critical Analysis of Key Differences
- Linker Flexibility : The methylene amine linker allows rotational freedom, unlike rigid aromatic linkers (e.g., thiazole in ), which may influence binding affinity in drug design.
- Purity and Stability : The target compound’s E2 classification (≥95% purity) contrasts with hydrochloride salts (e.g., ), which prioritize stability but require counterion management .
Biological Activity
The compound (1-methyl-1H-pyrazol-3-yl)methylamine, also referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article aims to summarize the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 179.25 g/mol. The structure consists of two pyrazole rings connected via a methylene bridge, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit various biological activities, primarily due to their ability to interact with multiple biological targets. Here are some key findings related to the biological activity of pyrazole derivatives, including our compound of interest:
Anticancer Activity
Several studies have demonstrated that pyrazole derivatives possess significant anticancer properties:
- In vitro Studies : Compounds similar to (1-methyl-1H-pyrazol-3-yl)methylamine have shown cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines, showing promising IC50 values in the micromolar range .
Anti-inflammatory Effects
Pyrazole derivatives are also noted for their anti-inflammatory properties:
- Mechanism of Action : These compounds often act by inhibiting cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. The inhibition of COX enzymes can lead to decreased production of pro-inflammatory mediators such as prostaglandins .
Neuroprotective Properties
Some studies suggest that pyrazole derivatives may exhibit neuroprotective effects:
- Targeting Neurotransmitter Receptors : Certain pyrazole compounds have shown affinity for metabotropic glutamate receptors, which are implicated in neurodegenerative diseases . This suggests a potential role in treating conditions such as Alzheimer's disease.
Case Studies
Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:
- Study on Tumor Growth Inhibition : A study involving a series of pyrazole derivatives indicated that modifications at the 3-position significantly enhanced anticancer activity against breast cancer models .
- Inflammation Model : In an animal model of inflammation, a pyrazole derivative demonstrated a reduction in paw edema comparable to standard anti-inflammatory drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
